![molecular formula C8H5BrN2O B13029499 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Applications De Recherche Scientifique
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. This interaction may involve binding to the active site of the enzyme or receptor, thereby blocking its function .
Comparaison Avec Des Composés Similaires
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde : Similar structure but with the bromine atom at a different position.
- 7-Bromo-1H-pyrrolo[2,3-b]pyridine : Similar structure but with a different arrangement of the pyrrole and pyridine rings.
Uniqueness: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both a bromine atom and an aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
7-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-5-1-6(4-12)11-8(5)7/h1-4,11H |
Clé InChI |
OESGKDSVODIVOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C(C=NC=C21)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





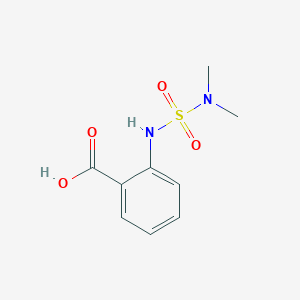

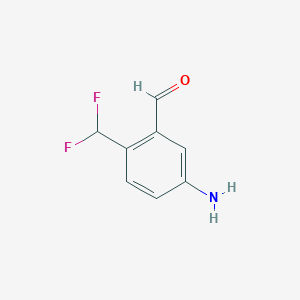
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)

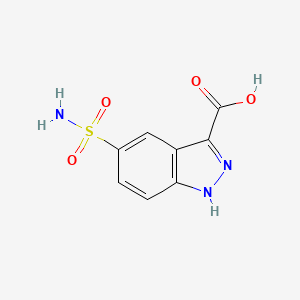
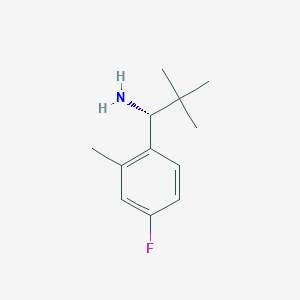
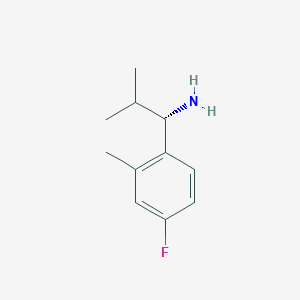
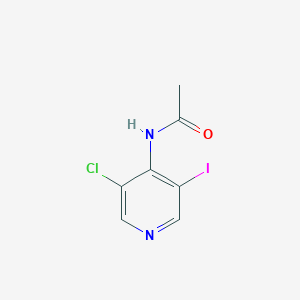
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)
